molecular formula C21H16FN5O2 B2681606 8-(2-fluorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 842971-78-2

8-(2-fluorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2681606
CAS No.: 842971-78-2
M. Wt: 389.39
InChI Key: ZMQCSXJFEHDFOA-UHFFFAOYSA-N
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Description

“8-(2-fluorophenyl)-1,3-dimethyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione” is a derivative of imidazopurine-2,4-dione . It has been studied for its potential antidepressant-like properties . The compound has shown varied functional, pharmacological, and pharmacokinetic properties .


Synthesis Analysis

The synthesis of this compound involves the creation of 2-fluoro and 3-trifluoromethylphenylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione . The process was evaluated for serotonin (5-HT 1A /5-HT 7) receptor affinity and phosphodiesterase (PDE4B and PDE10A) inhibitor activity .


Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of an imidazo[2,1-f]purine-2,4(3H,8H)-dione core, with various substituents attached . The compound AZ-853, which is structurally similar, differs by one substituent and its placement in the phenyl ring .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound were evaluated using micellar electrokinetic chromatography (MEKC) system and human liver microsomes (HLM) model .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were determined using a variety of techniques, including high-performance liquid chromatography (HPLC) . The compound has shown varied functional, pharmacological, and pharmacokinetic properties .

Scientific Research Applications

Synthesis and Biological Evaluation

Research has explored the synthesis of derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, including compounds with potential antidepressant agents. These derivatives have shown promising results in preliminary pharmacological studies, including potential antidepressant effects in animal models (Zagórska et al., 2016). Another study focused on the synthesis and pharmacological evaluation of imidazo[2,1-f]purine-2,4-dione derivatives, revealing their potential as anxiolytic and antidepressant agents (Zagórska et al., 2009).

Molecular Modeling and Receptor Affinity

Molecular modeling studies have been conducted to understand the significance of fluorinated arylpiperazinylalkyl derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione. These studies help in the identification of compounds with potential antidepressant and anxiolytic applications (Zagórska et al., 2015).

Dual-Target Directed Ligands

Research on dual-target directed ligands based on this compound has also been extensive. These studies involve designing ligands that combine antagonistic activity with other biological targets, potentially beneficial for treating neurodegenerative diseases (Załuski et al., 2019).

Colorimetric and Fluorescence Sensing

Derivatives of this compound have been investigated as chemosensors for fluoride, exhibiting significant spectral responses and selectivity, which is critical for analytical applications (Peng et al., 2005).

Mechanism of Action

The compound has shown antidepressant-like activity in the forced swim test, which was partially mediated by 5-HT 1A receptor activation . AZ-853, a structurally similar compound, showed a more potent antidepressant-like effect, presumably due to its better penetration into brain structures .

Safety and Hazards

Both the compound and AZ-853 did not show anticholinergic properties, but after repeated administration, they induced weak sedation and lipid metabolism disturbances without affecting serum glucose level . The stronger α 1 -adrenolytic effect of AZ-853 is responsible for decreased systolic blood pressure, and in contrast to AZ-861, AZ-853 induced weight gain in mice .

Properties

IUPAC Name

6-(2-fluorophenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16FN5O2/c1-24-18-17(19(28)25(2)21(24)29)26-12-16(13-8-4-3-5-9-13)27(20(26)23-18)15-11-7-6-10-14(15)22/h3-12H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMQCSXJFEHDFOA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N3C=C(N(C3=N2)C4=CC=CC=C4F)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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